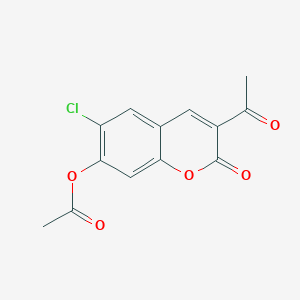![molecular formula C11H15N3O3 B12551199 N-Methyl-N-[3-(4-nitroanilino)propyl]formamide CAS No. 821780-05-6](/img/structure/B12551199.png)
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is an organic compound that features a nitroaniline moiety linked to a formamide group through a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide typically involves the reaction of N-methylformamide with 4-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated process control ensures consistent product quality.
化学反应分析
Types of Reactions
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The formamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted formamides, depending on the specific reaction conditions and reagents used.
科学研究应用
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, antioxidants, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the production of corrosion inhibitors, gum inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of N-Methyl-N-[3-(4-nitroanilino)propyl]formamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formamide group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
N-Methyl-4-nitroaniline: Similar in structure but lacks the propyl chain and formamide group.
N-Methylformamide: Contains the formamide group but lacks the nitroaniline moiety.
4-Nitroaniline: Contains the nitroaniline moiety but lacks the N-methyl and formamide groups.
Uniqueness
N-Methyl-N-[3-(4-nitroanilino)propyl]formamide is unique due to its combination of a nitroaniline moiety, a propyl chain, and a formamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
CAS 编号 |
821780-05-6 |
|---|---|
分子式 |
C11H15N3O3 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
N-methyl-N-[3-(4-nitroanilino)propyl]formamide |
InChI |
InChI=1S/C11H15N3O3/c1-13(9-15)8-2-7-12-10-3-5-11(6-4-10)14(16)17/h3-6,9,12H,2,7-8H2,1H3 |
InChI 键 |
ZSWXTWBTYNBVOW-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCNC1=CC=C(C=C1)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
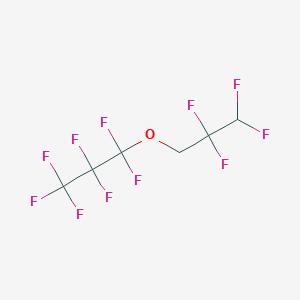
![1,7-Diazabicyclo[5.5.5]heptadecane](/img/structure/B12551127.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
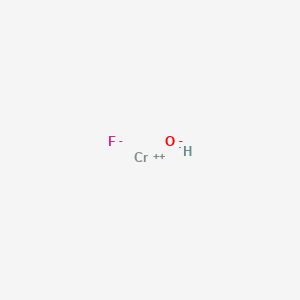
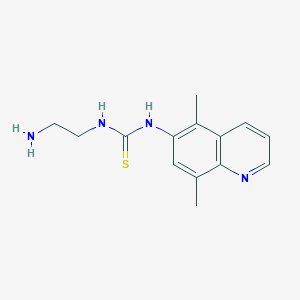
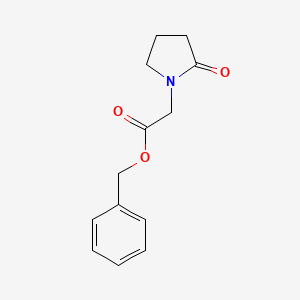
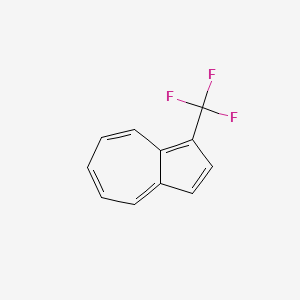
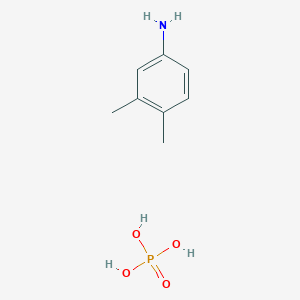
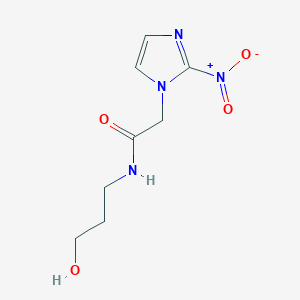
![1-Isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12551188.png)

